molecular formula C22H29ClN2O2S B1667862 Becanthone hydrochloride CAS No. 5591-22-0

Becanthone hydrochloride

Cat. No.: B1667862
CAS No.: 5591-22-0
M. Wt: 421.0 g/mol
InChI Key: FQGZKQSSKVAZPH-UHFFFAOYSA-N
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Scientific Research Applications

Becanthone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions to study its reactivity and potential as a building block for more complex molecules.

    Biology: The compound’s antischistosomal properties make it a valuable tool in studying parasitic infections and developing new treatments.

    Medicine: this compound’s potential tumor-inhibiting abilities have led to research into its use as an anticancer agent.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of becanthone hydrochloride involves multiple steps, starting with the preparation of the thioxanthene core. This core is then functionalized with various substituents to achieve the desired chemical structure. Common reagents used in the synthesis include ethylamine, methylamine, and hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Becanthone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of becanthone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of parasitic organisms and cancer cells. This inhibition disrupts essential cellular processes, leading to the death of the target cells .

Comparison with Similar Compounds

Becanthone hydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique combination of antischistosomal and potential anticancer properties sets it apart from other similar compounds. Its ability to inhibit tumors while also targeting parasitic infections makes it a valuable compound for further research and development .

Properties

CAS No.

5591-22-0

Molecular Formula

C22H29ClN2O2S

Molecular Weight

421.0 g/mol

IUPAC Name

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride

InChI

InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H

InChI Key

FQGZKQSSKVAZPH-UHFFFAOYSA-N

SMILES

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl

Canonical SMILES

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl

Appearance

Solid powder

5591-22-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Becanthone hydrochloride;  Becanthone HCl;  NSC 15796;  NSC-15796;  NSC15796;  Win 13820;  Loranil; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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